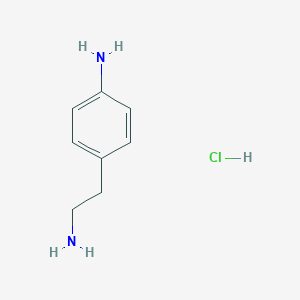

2-(4-Aminophenyl)ethylamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Aminophenyl)ethylamine dihydrochloride (CAS# 13078-82-5) is used in the preparation of Tyrosol and its transformation into Hordenine . It undergoes coupling with carbohydrates by reductive amination to yield modified carbohydrates .

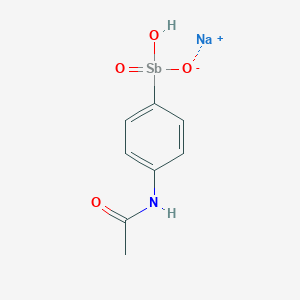

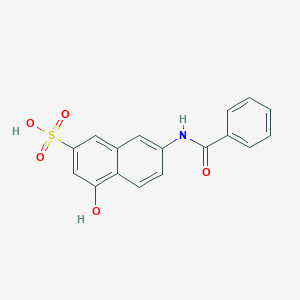

Molecular Structure Analysis

The molecular formula of 2-(4-Aminophenyl)ethylamine dihydrochloride is C8H14Cl2N2 . More detailed structural information can be found in resources like the NIST Chemistry WebBook .Chemical Reactions Analysis

4-(2-Aminoethyl)aniline, another name for 2-(4-Aminophenyl)ethylamine, undergoes coupling with carbohydrates by reductive amination to yield modified carbohydrates . It has also been used in chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk .Physical And Chemical Properties Analysis

2-(4-Aminophenyl)ethylamine dihydrochloride is a white to yellow solid . It has a molecular weight of 209.12 . More detailed physical and chemical properties can be found in resources like Fisher Scientific .Wissenschaftliche Forschungsanwendungen

Synthesis of Heat-Resistant Biopolyurea

The aromatic diamine 2-(4-Aminophenyl)ethylamine (4APEA) is a potential monomer for polymers and advanced materials . In a study, 4APEA was produced by fermentation using genetically engineered Escherichia coli . The fermented 4APEA was purified from the culture medium and polymerized with methylene diphenyldiisocyanate and hexamethylene diisocyanate to produce polyureas . These polyureas exhibited excellent thermostability, which will be useful for the industrial production of heat-resistant polymer materials .

Production of Thermoresistant Aramids, Polyimides, and Polybenzoxazoles

Aromatic diamines are monomers that can be polymerized to create thermoresistant aramids, polyimides, and polybenzoxazoles with broad industrial applications . Examples include p-phenylenediamine, 4,4’-diaminodiphenyl oxide, and 4,6-diaminoresorcinol, from which the popular super engineering plastics, Kevlar®, Kapton®, and Zylon®, are respectively generated .

Production of High-Performance Materials Including Liquid Crystals

Aliphatic diamines are monomers of popular nylons, as well as potential raw materials for synthesizing high-performance materials including liquid crystals .

Production of Polyureas

Polyureas are produced using monomeric aromatic and aliphatic diamines . Such polyureas with excellent tensile strength and thermochemical resistance are polyaddition products of diamine and diisocyanate monomers, and they are applied as commodity plastics, foams, coating agents, and biomedical materials .

Chemical Modification of Silk Fibroin

4-(2-Aminoethyl)aniline, a compound similar to 2-(4-Aminophenyl)ethylamine, has been used in the chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk .

Reagent in Polycondensation Reactions

4-(2-Aminoethyl)aniline has also been used as a reagent in polycondensation reactions .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2-aminoethyl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c9-6-5-7-1-3-8(10)4-2-7;;/h1-4H,5-6,9-10H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVYAXXCWXIJHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenyl)ethylamine dihydrochloride | |

CAS RN |

13078-82-5 |

Source

|

| Record name | 4-Aminophenethylamine dihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66KEJ49YVZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.